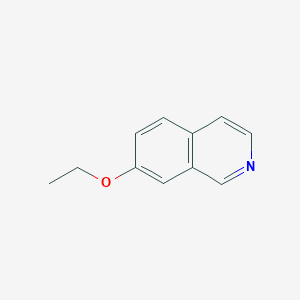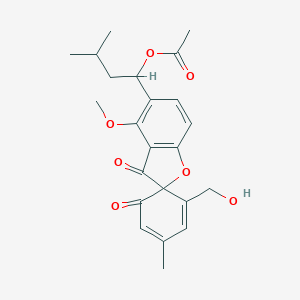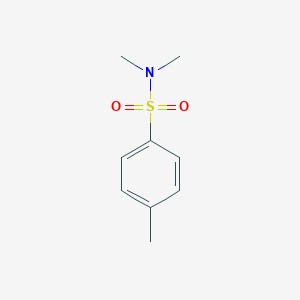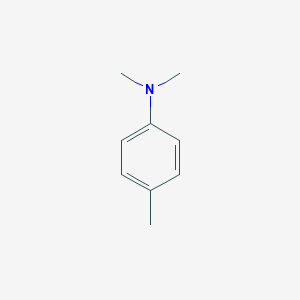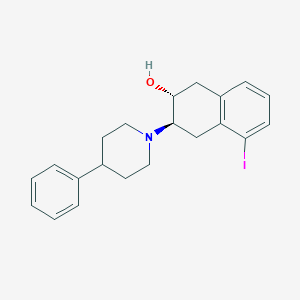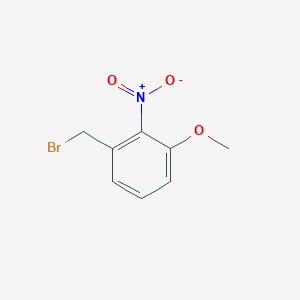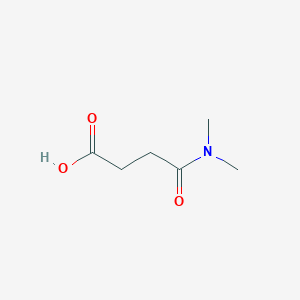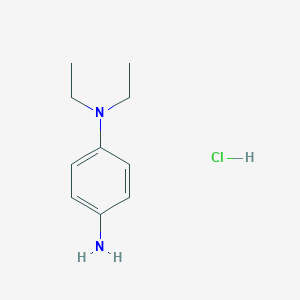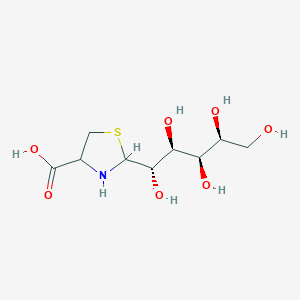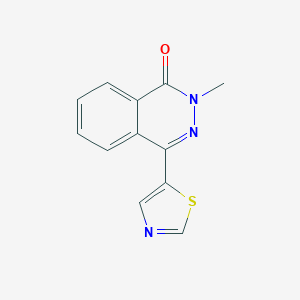![molecular formula C12H23NSi2 B166473 4-[Bis(trimethylsilyl)methyl]pyridine CAS No. 138761-45-2](/img/structure/B166473.png)
4-[Bis(trimethylsilyl)methyl]pyridine
Übersicht
Beschreibung
The compound is a pyridine derivative with a trimethylsilyl group . Trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
Trimethylsilyl groups are often used in organic synthesis. They can be introduced to a molecule using a trimethylsilylating reagent . For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Molecular Structure Analysis
The molecular structure of the compound would likely include a pyridine ring with a trimethylsilyl group attached. The exact structure would depend on the position of the trimethylsilyl group on the pyridine ring .Chemical Reactions Analysis
Trimethylsilyl groups can make a molecule more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure. Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Nitrogen-Containing Polycyclic Lactones: Pyridine and bis(trimethylsilyl)ketene acetals react to form bicyclic nitrogen-containing lactones, characterized by X-ray crystallography, indicating its use in the synthesis of complex organic compounds (Rudler et al., 2002).
- Structural Analysis of Methylated Derivatives: Upon N-methylation, 4-bis(trimethylsilyl)methyl pyridines exhibit a significant decrease in the coupling constant, providing insights into hyperconjugation effects and the structural dynamics of these molecules (Hassall et al., 2007).
Optical and Electronic Material Development
- Precursors for Non-Linear Optical Chromophores: Compounds derived from 4-[Bis(trimethylsilyl)methyl]pyridine serve as precursors for "stunted" pyridylidene merocyanines, which are expected to exhibit high non-linear optical responses due to structural twisting, indicating its role in advanced material synthesis (Kay & Woolhouse, 2001).
- Catalysis in Material Manufacturing: The compound is involved in the hydrosilylation of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes, a critical process in manufacturing low rolling resistance tires, showcasing its industrial application in material processing (Atienza et al., 2012).
Catalyst Development and Chemical Synthesis
- Catalytic Hydroboration: Bis(imino)pyridine cobalt methyl complexes derived from 4-[Bis(trimethylsilyl)methyl]pyridine are active in the catalytic hydroboration of alkenes, indicating its potential in developing new catalysts for organic synthesis (Obligacion & Chirik, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl-[pyridin-4-yl(trimethylsilyl)methyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSi2/c1-14(2,3)12(15(4,5)6)11-7-9-13-10-8-11/h7-10,12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPCRORJDHTLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616427 | |
| Record name | 4-[Bis(trimethylsilyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(trimethylsilyl)methyl]pyridine | |
CAS RN |
138761-45-2 | |
| Record name | 4-[Bis(trimethylsilyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



